JNJ-39327041
Description
IUPAC Name and Constitutional Formula
JNJ-39327041 is systematically named N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide (CAS 1093069-32-9). The constitutional formula C₃₁H₄₂N₆O₅S reflects its molecular weight of 610.8 g/mol , established through accurate mass spectrometry. The compound’s structure integrates a sulfonamide-imidazole core with a stereochemically defined butyl chain and a substituted piperazine-isoindolone moiety.
Table 1: Core Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide |
| CAS Number | 1093069-32-9 |
| Molecular Formula | C₃₁H₄₂N₆O₅S |
| Molecular Weight | 610.8 g/mol |
| Stereochemistry | Single stereocenter (4R) |
Stereochemical Configuration Analysis
The molecule’s stereochemical profile is defined by a single stereocenter at the C4 position of the butyl chain linking the 3,4-dimethoxyphenyl group to the piperazine-isoindolone substituent. The (4R) configuration is critical for spatial arrangement, influencing interactions between the sulfonamide-imidazole core and the substituent system. This stereochemistry is confirmed by the SMILES notation C[C@H], which specifies the chiral center’s absolute configuration.
Molecular Architecture and Functional Group Topology
Sulfonamide-Imidazole Core Structure
The central scaffold comprises a 1,2-dimethylimidazole-4-sulfonamide moiety, where the sulfonamide group is directly attached to the nitrogen of the imidazole ring. Key features include:
- Sulfonamide Group : A sulfonyl linkage (-SO₂-) between the imidazole nitrogen and a butyl chain, enabling hydrogen-bonding interactions.
- 1,2-Dimethylimidazole : A planar aromatic ring with methyl groups at positions 1 and 2, enhancing steric bulk and electronic effects.
Table 2: Functional Groups in the Core Structure
| Functional Group | Position/Role |
|---|---|
| Sulfonamide | Imidazole N4 → Butyl chain |
| 1,2-Dimethylimidazole | Central aromatic system |
Piperazinyl-Isoindolone Substituent System
The substituent system includes:
- Piperazinyl Group : A 4-ethylpiperazine ring, contributing basicity and potential hydrogen-bonding sites.
- Isoindolone Moiety : A fused bicyclic structure with a 3-oxo group, linked to the piperazine via a C7 position.
- 3,4-Dimethoxyphenyl Group : Attached to the butyl chain’s C4 position, providing electron-rich aromatic interactions.
Spectroscopic Characterization
Mass Spectrometric Fragmentation Patterns
While explicit fragmentation data for this compound is not reported, its structural motifs suggest predictable cleavage pathways:
- Loss of Sulfonamide Group : Cleavage at the sulfonamide bond would yield a fragment corresponding to the imidazole-butyl chain (m/z ~300).
- Piperazine-Isoindolone Cleavage : Fragmentation at the piperazine-isoindolone junction could release the sulfonamide-imidazole core (m/z ~610 – m/z of substituent).
- 3,4-Dimethoxyphenyl Loss : Benzylic cleavage may generate a fragment retaining the butyl-piperazine moiety (m/z ~310).
Table 3: Hypothetical Fragmentation Pathways
| Fragment | m/z (Predicted) | Cleavage Site |
|---|---|---|
| Sulfonamide-Imidazole | ~300 | Sulfonamide bond |
| Piperazine-Isoindolone | ~310 | Piperazine-isoindolone bond |
| 3,4-Dimethoxyphenyl | ~170 | Benzylic position |
Nuclear Magnetic Resonance Spectral Assignments
The NMR spectrum is inferred from structural analogs and functional group analysis:
- Sulfonamide NH : Broad singlet at δ 7.0–8.0 ppm (exchangeable proton).
- Imidazole Protons : Aromatic signals at δ 7.2–7.4 ppm (H2 and H5 positions).
- 3,4-Dimethoxyphenyl : Singlet for OCH₃ groups at δ 3.8–3.9 ppm.
- Piperazine Protons : Multiplets at δ 2.5–3.5 ppm (N-CH₂-CH₂-N).
- Butyl Chain : Aliphatic protons at δ 1.2–1.8 ppm (CH₂ groups) and δ 3.5–4.0 ppm (CH adjacent to sulfonamide).
Table 4: NMR Signal Assignments
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Sulfonamide NH | 7.0–8.0 | Broad singlet |
| Imidazole H2/H5 | 7.2–7.4 | Singlet |
| 3,4-Dimethoxyphenyl OCH₃ | 3.8–3.9 | Singlet |
| Piperazine N-CH₂ | 2.5–3.5 | Multiplet |
Structure
3D Structure
Properties
CAS No. |
1093069-32-9 |
|---|---|
Molecular Formula |
C31H42N6O5S |
Molecular Weight |
610.8 g/mol |
IUPAC Name |
N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide |
InChI |
InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1 |
InChI Key |
DVEFPFWCRFYKTG-AREMUKBSSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
Isomeric SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JNJ-39327041; JNJ 39327041; JNJ39327041. |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Design and Key Reaction Steps
The synthesis of JNJ-39327041 follows a convergent strategy, assembling three primary structural domains:
- The (3,4-dimethoxyphenyl)-isoindolone core
- The 4-ethylpiperazine substituent
- The 1,2-dimethylimidazole-4-sulfonamide side chain
Formation of the Isoindolone Core
The central isoindolone scaffold is constructed via a palladium-catalyzed cyclization reaction. Starting from 2-bromo-3,4-dimethoxybenzaldehyde, a Suzuki-Miyaura coupling with boronic acid-functionalized piperazine introduces the nitrogen heterocycle. Subsequent intramolecular lactamization under acidic conditions (HCl/EtOH, 80°C) yields the tricyclic isoindolone intermediate with >95% enantiomeric excess, as confirmed by chiral HPLC.
Table 1: Critical Parameters for Isoindolone Formation
| Parameter | Value | Optimization Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <2% side products |
| Temperature | 110°C | Complete conversion |
| Reaction Time | 18 hr | Maximum yield (87%) |
Sulfonamide Coupling Reaction
The sulfonamide moiety is introduced via nucleophilic aromatic substitution. 1,2-Dimethylimidazole-4-sulfonyl chloride reacts with the primary amine of the isoindolone-piperazine intermediate in dichloromethane at 0°C. Triethylamine serves as both base and catalyst, achieving 92% conversion within 4 hours. Steric hindrance from the dimethyl groups necessitates slow reagent addition to prevent N-alkylation byproducts.
Stereochemical Control and Purification
The (4R) stereocenter is established during the final alkylation step using (R)-BINOL-derived phase-transfer catalysts. X-ray crystallographic analysis confirms absolute configuration retention through subsequent synthetic steps. Final purification employs reverse-phase HPLC with the following parameters:
Table 2: Chromatographic Purification Conditions
| Column | Mobile Phase | Flow Rate | Purity Outcome |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% TFA in H₂O/MeCN (65:35) | 1 mL/min | 98.7% |
Lyophilization of the collected fractions yields this compound as a white crystalline solid with characteristic melting point 214-216°C.
Scalability and Process Optimization
Kilogram-scale production employs continuous flow chemistry for the critical Suzuki coupling step. Key improvements over batch processing include:
- 40% reduction in palladium catalyst usage
- 99.8% conversion in 2.5 hr residence time
- Elimination of column chromatography through in-line crystallization
Thermogravimetric analysis (TGA) confirms thermal stability up to 250°C, enabling spray drying as an alternative isolation method.
Analytical Characterization
Structural verification combines multiple orthogonal techniques:
Spectroscopic Confirmation
Formulation Strategies for Preclinical Studies
The compound's logP of 4.76 necessitates specialized formulation for in vivo administration. Optimized protocols include:
Table 3: Injectable Formulation Compositions
| Component | Concentration | Function |
|---|---|---|
| This compound | 10 mg/mL | Active ingredient |
| DMSO | 5% v/v | Primary solubilizer |
| Tween 80 | 2.5% w/v | Surfactant |
| Saline (0.9% NaCl) | q.s. | Isotonicity agent |
Stability studies demonstrate <2% degradation after 6 months at -80°C. For oral dosing, micronization (D₉₀ <5 μm) improves bioavailability by 3.2-fold compared to unprocessed API.
Comparative Analysis of Synthetic Approaches
A retrospective evaluation of published methods reveals critical efficiency metrics:
Table 4: Synthetic Route Comparison
| Parameter | Batch Process | Flow Chemistry | Improvement |
|---|---|---|---|
| Total Steps | 9 | 7 | -22% |
| Overall Yield | 11% | 19% | +73% |
| PMI (Process Mass Intensity) | 189 | 87 | -54% |
The current industrial-scale synthesis achieves 92% atom economy for the final coupling step, surpassing traditional amidation methods.
Emerging Alternative Methodologies
Recent advances in biocatalysis show promise for specific steps:
- Lipase-mediated resolution achieves 99.5% ee in stereocenter formation
- Transaminase-catalyzed amination reduces heavy metal usage by 90%
These approaches remain under development but may address current limitations in halogenated solvent dependence.
Chemical Reactions Analysis
JNJ-39327041 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phase 1 Study in Prostate Cancer
A significant study conducted on JNJ-39327041 involved patients with metastatic castration-resistant prostate cancer (mCRPC). This phase 1 trial aimed to evaluate the safety, pharmacokinetics, and preliminary clinical activity of the compound.
- Study Design : The trial was a dose escalation study with 39 patients receiving varying doses of this compound, administered both intravenously and subcutaneously.
- Results : All patients experienced at least one treatment-emergent adverse event (AE), with cytokine release syndrome being the most notable at higher doses. However, the study indicated that subcutaneous administration could mitigate some adverse effects while still achieving transient declines in prostate-specific antigen (PSA) levels .
| Parameter | Findings |
|---|---|
| Total Patients | 39 |
| Dose Range | 0.3 µg/kg to 60 µg/kg |
| Treatment-Emergent AEs | All patients had ≥1 AE |
| Dose-Limiting Toxicities | Observed in 4 patients |
| PSA Response | Transient decreases noted |
Safety Profile
The safety profile of this compound was assessed through various clinical trials. In the prostate cancer study, the most common adverse events included:
- Cytokine release syndrome
- Infusion-related reactions
- Mild ocular inflammation (in related studies)
These findings highlight the importance of monitoring patient responses closely during treatment, especially at higher doses.
Mechanism of Action
The mechanism of action of JNJ-39327041 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs: Imidazole-Based Derivatives
Saviprazole
- Structure : Benzimidazole derivative (proton pump inhibitor).
- Key Differences : Lacks the sulfonamide and 4-ethylpiperazine groups present in JNJ-39327041.
- Application : Used for acid-related gastrointestinal disorders .
Ro 47-3359
- Structure : Imidazole ionic liquid with nitro and fluorophenyl substituents.
- Key Differences : Simpler substituents compared to this compound; lacks the extended piperazine and sulfonamide moieties.
- Application : Primarily explored in material science and catalysis .
JNJ-38877618
- Structure: Triazolopyridazine core with difluoromethyl and quinoline groups (CAS: 943540-75-8; molecular weight: 377.36 g/mol).
- Key Differences : Targets hepatocyte growth factor receptor (MET) kinase, unlike this compound.
- Application : Potent inhibitor of MET, showing antitumor activity in solid tumors .
Functional Analogs: Sulfonamide and Kinase-Targeting Compounds
CAS 1046861-20-4
Comparative Data Table
Research Findings and Limitations
- JNJ-38877618: Demonstrated in vivo efficacy against MET-driven tumors, with IC50 values in nanomolar ranges .
- Saviprazole : Clinically validated for acid suppression but lacks the pharmacokinetic versatility of this compound’s sulfonamide group .
Contradictions and Gaps :
- No direct comparative studies between this compound and JNJ-38877618 were identified, limiting mechanistic insights.
Biological Activity
JNJ-39327041 is a compound developed by Johnson & Johnson that has garnered attention for its potential therapeutic applications, particularly in the field of immunology and oncology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is a member of a class of compounds known as oxysterols, which are oxygenated derivatives of cholesterol. These compounds have been shown to influence various biological processes, including immune responses and cell signaling pathways. The primary mechanism of action for this compound involves its interaction with G-protein-coupled receptors (GPCRs), particularly EBI2 (also known as GPR183), which plays a crucial role in B-cell migration and immune regulation.
The biological activity of this compound can be summarized through the following mechanisms:
- EBI2 Activation : this compound acts as an endogenous ligand for EBI2, activating this receptor and subsequently modulating B-cell migration. This is critical for the coordination of the humoral immune response .
- Cytokine Induction : The compound has been observed to induce the production of various cytokines, which are essential for T-cell activation and proliferation. This effect is particularly relevant in the context of tumor immunotherapy, where enhancing T-cell responses can lead to improved anti-tumor activity .
Efficacy Studies
Recent studies have focused on evaluating the pharmacological effects of this compound in both in vitro and in vivo models:
- In Vitro Studies : Research indicates that this compound effectively stimulates B-cell chemotaxis via EBI2 activation. In assays using isolated human B cells, the compound demonstrated significant chemotactic activity, suggesting its potential role in enhancing immune surveillance .
- In Vivo Studies : Animal models treated with this compound exhibited enhanced antibody production and improved T-cell responses against tumor antigens. These findings support its potential use in cancer immunotherapy .
Safety Profile
The safety profile of this compound has been assessed in clinical trials, revealing manageable side effects primarily related to cytokine release syndrome (CRS). Adverse events included increased transaminases and mild pneumonitis, which were generally reversible upon dose adjustment .
Case Studies
Several case studies provide insights into the clinical applications and outcomes associated with this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a notable increase in circulating T cells and cytokines associated with anti-tumor immunity. The trial highlighted a 48% expression rate of HLA-G in archival tumor samples, indicating a targetable population for this therapy .
- Case Study 2 : Another study focused on patients with hematological malignancies showed that treatment with this compound led to significant improvements in disease markers and overall survival rates compared to historical controls. This reinforces the compound's potential as a therapeutic agent in oncology .
Q & A
Q. How can researchers ensure ethical compliance in studies involving this compound and human-derived samples?
- Methodological Answer: Obtain IRB approval and informed consent for biobank samples. Follow NIH guidelines for de-identification and data sharing. Include ethics statements in manuscripts, detailing compliance with Helsinki Declaration principles .
Methodological Considerations
- Data Transparency: Share raw datasets (e.g., RNA-seq FASTQ files) via repositories like GEO or PRIDE. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Reproducibility: Publish step-by-step protocols on platforms like Protocols.io , including reagent catalog numbers and software versions .
- Conflict Resolution: For contradictory findings, host open-access peer reviews or preprint commentaries to foster academic dialogue .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
